REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9]>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9] |f:2.3|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
acid
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for dissolution of the polymerization product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was heated in a nitrogen atmosphere for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
while increasing the temperature and degree of pressure reduction stepwise in a manner such that the inside temperature and pressure
|
Type
|
CUSTOM
|
Details
|
were initially 105° C.
|
Type
|
CUSTOM
|
Details
|
350 mmHg, respectively, and finally 150° C. and 30 mmHg, respectively and while removing the water
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
400 ml of methylene chloride was added
|
Type
|
FILTRATION
|
Details
|
the acid clay was then filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O.C(CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |